

4-Fluoro-2-methoxyphenol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Fluoro-2-methoxyphenol in Synthesis

4-Fluoro-2-methoxyphenol, also known as 4-fluoroguaiacol, is a valuable fluorinated building block in the fields of medicinal chemistry, agrochemistry, and materials science.^[1] The strategic incorporation of a fluorine atom onto the guaiacol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules. The presence of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, all of which are critical parameters in drug discovery and development.^[2] This technical guide provides an in-depth overview of **4-Fluoro-2-methoxyphenol**, covering its properties, synthesis, and applications, with a focus on its utility as a versatile synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of **4-Fluoro-2-methoxyphenol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	450-93-1	[3]
Molecular Formula	C ₇ H ₇ FO ₂	[3]
Molecular Weight	142.13 g/mol	[3]
Appearance	Clear, slightly yellow liquid	
Boiling Point	195 °C (lit.)	[3]
Density	1.247 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.517 (lit.)	[3]
Flash Point	101.6 °C (closed cup)	

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **4-Fluoro-2-methoxyphenol**.

Spectrum Type	Key Features
¹ H NMR	(Detailed data not available in search results)
¹³ C NMR	(Detailed data not available in search results)
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 142
Infrared (IR) Spectroscopy	Characteristic peaks for O-H, C-H (aromatic and methyl), C-O, and C-F bonds.

Synthesis of 4-Fluoro-2-methoxyphenol

A robust synthetic route to **4-Fluoro-2-methoxyphenol** can be achieved through a multi-step process starting from 2,4-difluoro-1-nitrobenzene. This pathway involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group to an amine, and finally, diazotization and hydrolysis to yield the desired phenol.



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Synthetic workflow for **4-Fluoro-2-methoxyphenol**.

Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

This step is adapted from a patented procedure for a similar synthesis.^[4]

- In a clean, dry round-bottom flask, add toluene, followed by 2,4-difluoro-1-nitrobenzene (1.0 eq).
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add methanol to the reaction mass at 0 °C.
- Add potassium tert-butoxide (in portions) to the reaction mass while maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to 20 °C and stir for an additional 4 hours.
- Decompose the reaction by adding water. Separate the organic layer, wash with brine, and dry over sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization from petroleum ether.

Step 2: Synthesis of 4-Fluoro-2-methoxyaniline

This procedure is also based on the aforementioned patent.^[4]

- In an autoclave, add methanol and 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq).

- Add a slurry of Raney Nickel in methanol to the reaction mass under a nitrogen atmosphere.
- Stir the reaction mixture at 25-30 °C for 10-15 minutes.
- Pressurize the autoclave with hydrogen gas and heat the reaction mixture.
- After the reaction is complete (monitored by TLC or GC), cool the mixture and filter off the catalyst.
- Concentrate the filtrate under reduced pressure to obtain 4-fluoro-2-methoxyaniline.

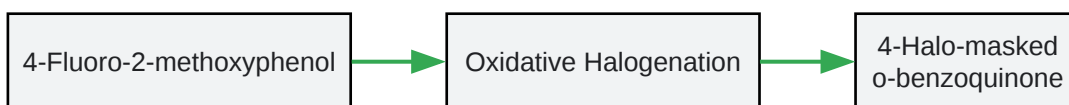
Step 3 & 4: Diazotization and Hydrolysis to **4-Fluoro-2-methoxyphenol**

This is a general procedure for the conversion of anilines to phenols via a diazonium salt intermediate.^[5]

- Prepare a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in a dilute aqueous solution of sulfuric acid.
- Cool the solution to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, ensuring the temperature remains below 5 °C.
- Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
- To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.
- The **4-Fluoro-2-methoxyphenol** can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent. Further purification can be achieved by distillation or column chromatography.

Applications as a Fluorinated Building Block

4-Fluoro-2-methoxyphenol is a versatile precursor for the synthesis of more complex molecules. One notable application is in the preparation of 4-halo-masked o-benzoquinones (MOBs).^[6]



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Synthesis of 4-halo-masked o-benzoquinones.

Representative Experimental Protocol:

While a specific protocol for the synthesis of 4-halo-masked o-benzoquinones from **4-Fluoro-2-methoxyphenol** was not found in the search results, a general procedure for the oxidative halogenation of phenols can be followed.

- Dissolve **4-Fluoro-2-methoxyphenol** (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
- Add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) and an oxidizing agent.
- Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
- Upon completion, quench the reaction and perform an aqueous work-up.
- The crude product can be purified by column chromatography on silica gel to yield the desired 4-halo-masked o-benzoquinone.

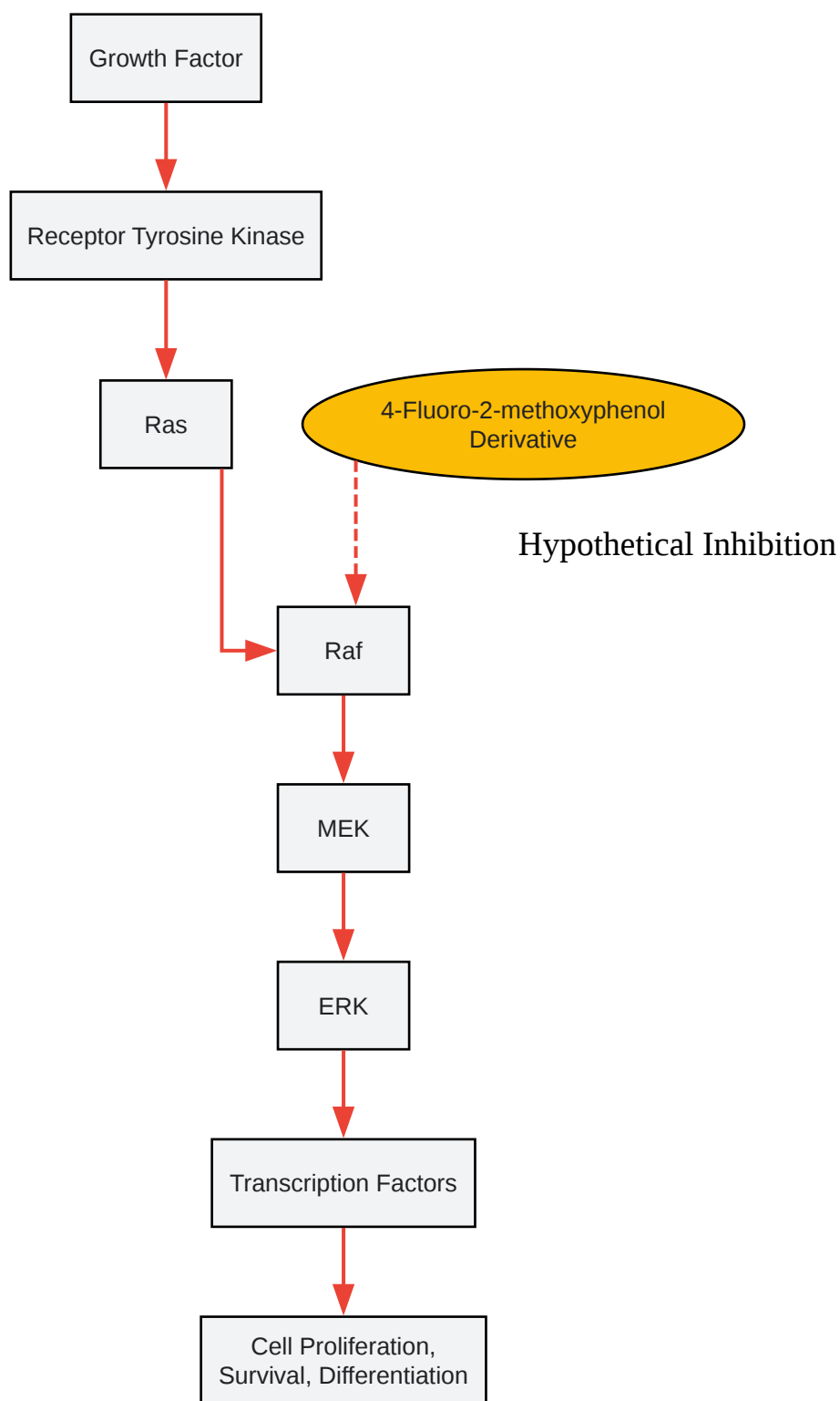
Potential Applications in Medicinal Chemistry

The unique substitution pattern of **4-Fluoro-2-methoxyphenol** suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.

- **Antimicrobial Agents:** Phenolic compounds are known for their antimicrobial properties, and the presence of a fluorine atom can enhance this activity.[2]
- **Anticancer Agents:** Certain derivatives of benzylphenol have demonstrated cytotoxic effects against cancer cell lines.[2]

- Anti-inflammatory Agents: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant and anti-inflammatory effects.

Given the role of related phenolic compounds in modulating cell signaling, it is hypothesized that derivatives of **4-Fluoro-2-methoxyphenol** could potentially influence pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.[\[2\]](#)



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Hypothetical modulation of the MAPK/ERK pathway.

Safety Information

It is crucial to handle **4-Fluoro-2-methoxyphenol** with appropriate safety precautions.

Hazard Statement	Precautionary Statement	Reference(s)
Causes skin irritation.	Wash hands thoroughly after handling.	
Causes serious eye irritation.	Wear protective gloves/eye protection/face protection.	
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.	
Use only outdoors or in a well-ventilated area.		
IF ON SKIN: Wash with plenty of water.		
IF IN EYES: Rinse cautiously with water for several minutes.		
Store in a well-ventilated place. Keep container tightly closed.		

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